Fecahexaene-14
Description
Fecahexaene-14 (CAS: 127072-58-6; molecular formula: C17H24O3) is a mutagenic compound belonging to the fecapentaene family, a class of polyunsaturated ether lipids first identified in human fecal extracts . These compounds are associated with colorectal cancer risk due to their ability to induce oxidative DNA damage via reactive oxygen species (ROS) generation . Structurally, this compound features a conjugated system of six double bonds linked to an enol ether oxygen group. The mutagenic activity of this compound is attributed to the conjugated double bond system, which facilitates electron delocalization and ROS production .
Properties
CAS No. |
127072-58-6 |
|---|---|
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-[(1Z,3Z,5Z,7Z,9Z,11Z)-tetradeca-1,3,5,7,9,11-hexaenoxy]propane-1,2-diol |
InChI |
InChI=1S/C17H24O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19)15-18/h3-14,17-19H,2,15-16H2,1H3/b4-3-,6-5-,8-7-,10-9-,12-11-,14-13- |
InChI Key |
OCMYJNQOMOQOQM-KDGSQEETSA-N |
SMILES |
CCC=CC=CC=CC=CC=CC=COCC(CO)O |
Isomeric SMILES |
CC/C=C\C=C/C=C\C=C/C=C\C=C/OCC(CO)O |
Canonical SMILES |
CCC=CC=CC=CC=CC=CC=COCC(CO)O |
Synonyms |
FECAHEXAENE-14 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Fecahexaene-14 is part of a homologous series of fecapentaenes, differing primarily in the number of conjugated double bonds and carbon chain length. Below is a detailed comparison with its structural analogs:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
| Compound | Conjugated Double Bonds | Carbon Chain Length | Mutagenic Potency (Rank) | Key Structural Determinants of Activity |
|---|---|---|---|---|
| Fecapentaene-12 (FP-12) | 5 | 12 | 1 (Highest) | 5 conjugated double bonds + enol ether |
| This compound | 6 | 14 | 2 (Moderate) | 6 conjugated double bonds + enol ether |
| Fecatetraene-10 | 4 | 10 | 3 (Lowest) | 4 conjugated double bonds + enol ether |
Key Findings from Comparative Studies
Mutagenic Potency :
- Fecapentaene-12 exhibits the highest mutagenicity due to its optimal configuration of five conjugated double bonds , which maximizes ROS generation .
- This compound, despite having six double bonds, shows reduced potency compared to FP-12. This suggests that five conjugated bonds are critical for peak activity, with additional bonds disrupting electron delocalization or sterically hindering interaction with cellular targets .
- Fecatetraene-10, with four conjugated bonds, displays the lowest mutagenicity, confirming a direct correlation between conjugation length and biological activity .
Structural Flexibility: Modifications to the glycerol moiety or terminal carbon chain length (e.g., this compound’s 14-carbon chain vs. FP-12’s 12-carbon chain) have minimal impact on mutagenicity .
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